4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine

Physicochemical profiling Lipophilicity Lead optimization

SAR requires matched controls. Many triazine-based probes fail due to uncharacterized lipophilicity-driven assay interference. This compound offers a defined, low-lipophilicity scaffold. - **Quantitative Control**: LogP 0.47 vs. ~2.5 for phenyl-piperazine analogs (100x difference in partition coefficient). - **Design Utility**: Single H-bond donor (tPSA 100.2 Ų), suitable for co-crystallization studies. - **Supply**: Solid, achiral, moderate MW (355.45). Available for immediate R&D dispatch.

Molecular Formula C17H25N9
Molecular Weight 355.4 g/mol
Cat. No. B4838909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine
Molecular FormulaC17H25N9
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C17H25N9/c18-15-21-14(22-17(23-15)25-7-2-1-3-8-25)13-24-9-11-26(12-10-24)16-19-5-4-6-20-16/h4-6H,1-3,7-13H2,(H2,18,21,22,23)
InChIKeyLZBURQNXUWJJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine: Sourcing & Specifications


4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine (IUPAC: 4-(1-piperidinyl)-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine) is a synthetic small molecule (C17H25N9, MW 355.45 g/mol) belonging to the class of 1,3,5-triazine-2-amine derivatives with piperidine and pyrimidinyl-piperazine substitutions . It is commercially available as a solid screening compound for research purposes, with key physicochemical properties including a LogP of 0.47, a topological polar surface area (tPSA) of 100.2 Ų, and 1 hydrogen bond donor .

1 Low lipophilicity supports cellular assay compatibility
2 Single H-bond donor may enhance membrane permeability
3 Triazine scaffold offers hinge-region binding potential

4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine: Procurement Risk


The 1,3,5-triazine-2-amine scaffold can yield vastly divergent biological and physicochemical profiles depending on the nature and position of substituents. While closely related in-class compounds exist—such as derivatives with phenyl, benzyl, or other heteroaryl replacements for the 2-pyrimidinyl group—these structural modifications are known to alter kinase selectivity, cellular permeability, and metabolic stability in other triazine series. In the absence of direct comparative bioactivity data for this specific compound, any assumption of functional equivalence to its closest analogs is scientifically unwarranted and poses a significant risk to experimental reproducibility and procurement decision-making. The following quantitative guide is structured to highlight specific, measurable attributes that differentiate this compound from its nearest structural comparators where such evidence exists, while transparently documenting gaps where comparator-informed selection is not yet supported by public data.

Aryl replacement
2-pyrimidinyl to phenyl alters lipophilicity and may shift permeability profile
H-donor count
Diaminotriazine analogs possess additional H-donors, potentially reducing passive permeability
Target data gap
Absence of comparative potency data limits direct substitution decisions

4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine: Quantitative Evidence Guide


Lipophilicity: LogP vs. Closest Phenyl Analog

The measured partition coefficient (LogP) for 4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine is 0.47 . In comparison, its close structural analog, 4-[(4-phenyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine, which replaces the 2-pyrimidinyl group with a phenyl ring, has a calculated LogP of approximately 2.5 . This represents a >100-fold difference in lipophilicity, which can have profound effects on passive membrane permeability, non-specific protein binding, and solubility.

Lipophilicity
Reported
LogP 0.47 vs phenyl analog ≈2.5
~100-fold difference may affect permeability and solubility
Cross-study comparable; one measured, one calculated
Physicochemical profiling Lipophilicity Lead optimization

Hydrogen Bond Donor Count: Advantage over Diaminotriazines

4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine possesses a single hydrogen bond donor (Hdon = 1) . This is a distinguishing feature compared to many unsubstituted or alkylamino-triazine analogs, which often feature two or more donors. For instance, analogous 2,4-diamino-1,3,5-triazines typically have Hdon counts of 2-3, which can reduce passive permeability across biological membranes. The lower Hdon count of this compound may confer a permeability advantage in cell-based assays.

H-bond donor count
Class-level
Hdon = 1 vs diaminotriazines 2-3
May confer permeability advantage in cell-based assays
Class-level inference; verify in target assay
Drug-likeness Permeability ADME

Target Engagement Data: Lack of Comparative Evidence

Despite the compound's classification as a potential G protein-coupled receptor kinase (GRK) inhibitor by some commercial sources , no publicly accessible peer-reviewed studies or patent data provide quantitative IC50, Ki, or EC50 values for this specific compound against any defined molecular target. Furthermore, no head-to-head selectivity data exist comparing this compound to other GRK2, GRK5, or PARP inhibitors within the triazine class. Any claim of target preference or selectivity must be treated as unsubstantiated until comparative profiling data become available.

Target engagement
Data to verify
No public IC50/Ki data
Selection based on physicochemical properties only
Literature search as of April 2026
Target engagement Selectivity profile Kinase inhibition

4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine: Application Scenarios


Scaffold-Hopping for Kinase Hinge Binders

The compound's low LogP (0.47) and single H-bond donor, combined with a core 1,3,5-triazine-2-amine scaffold capable of hinge-region binding, make it a promising starting point for scaffold-hopping exercises aimed at identifying novel kinase inhibitors with improved permeability. Its 2-pyrimidinyl-piperazine substituent may mimic the adenine ring of ATP while reducing polar surface area compared to traditional 2,4-diaminotriazines.

Physicochemical Comparator for SAR Studies

The stark LogP difference (approximately 100-fold) between this compound and its phenyl-piperazine analog provides a clean model system for studying the impact of lipophilicity on assay interference, cellular permeability, and non-specific binding in triazine-based chemical probes. Procurement of both compounds together enables controlled SAR exploration.

Negative Control for GRK Screening

Given the lack of verified GRK inhibitory data, this compound may serve as a structurally matched negative control when screening other triazine-based compounds with demonstrated GRK activity. Its physicochemical similarity to putative GRK inhibitors, combined with the absence of confirmed target engagement, makes it suitable for distinguishing specific from non-specific assay signals.

Co-crystallization for Binding Mode Elucidation

The achiral nature and moderate molecular weight (355.45 g/mol) of this compound, coupled with its single H-bond donor and multiple acceptor sites, favor co-crystallization with purified kinase domains. Its 2-pyrimidinyl-piperazine moiety provides a distinct electron density signature for unambiguous placement in electron density maps.

Application
Selection Property
Validation Focus
Scaffold-hopping for kinase hinge binders
Low lipophilicity, single H-bond donor
Permeability and hinge-region binding
Physicochemical SAR comparator
Distinct LogP vs phenyl analog
Lipophilicity-driven assay compatibility
Negative control for GRK screening
Absence of confirmed target engagement
Non-specific vs specific signal discrimination
Co-crystallization with kinase domains
Achiral, single H-bond donor, multiple acceptors
Electron density map interpretation
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